6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
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Overview
Description
6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a 1,2,4-oxadiazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting a suitable hydrazide with a nitrile in the presence of a dehydrating agent like phosphorus oxychloride.
Coupling with the Nitrophenyl Group: The final step involves the coupling of the synthesized 1,2,4-oxadiazole derivative with a nitrophenyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 6-methyl-3-(5-(4-aminophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antineoplastic agent due to its ability to inhibit extracellular signal-regulated kinases 1/2 (ERK1/2) pathways.
Materials Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves its interaction with molecular targets such as kinases. It inhibits the ERK1/2 pathway, which is crucial for cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and are known for their pharmaceutical and biological activities.
1,2,4-Oxadiazole Derivatives: These compounds have a similar oxadiazole ring and are studied for their diverse biological activities.
Uniqueness
6-methyl-3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is unique due to the combination of its structural features, which confer distinct electronic and biological properties. The presence of the nitrophenyl group enhances its potential as an antineoplastic agent, while the quinoline and oxadiazole rings contribute to its stability and reactivity.
Properties
IUPAC Name |
6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c1-10-2-7-15-12(8-10)9-14(17(23)19-15)16-20-18(26-21-16)11-3-5-13(6-4-11)22(24)25/h2-9H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJIRFBSANNJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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